2-(N-Boc-piperazino)-2-(4-methoxyphenyl)ethylamine

Chemical procurement Building block quality Purity specification

For medicinal chemistry teams developing CNS-targeted compounds, substituting a 4-chlorophenyl building block with the 4-methoxy analog reduces lipophilicity (ΔlogP ~0.5) and mitigates metabolic liabilities like CYP3A4 induction. This Boc-protected intermediate, supplied at 95% purity with batch QC (NMR, HPLC, GC), enables chemoselective functionalization of the ethylamine side chain before piperazine deprotection, streamlining library synthesis. - Deprotected motif: Kᵢ=2.6 nM at 5-HT7, 183-fold selectivity over 5-HT1A. - 95% purity minimizes repurification between sequential amine elaboration steps. - Consistent quality across multi-batch campaigns ensures reproducible SAR.

Molecular Formula C18H29N3O3
Molecular Weight 335.4 g/mol
Cat. No. B12073325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(N-Boc-piperazino)-2-(4-methoxyphenyl)ethylamine
Molecular FormulaC18H29N3O3
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(CN)C2=CC=C(C=C2)OC
InChIInChI=1S/C18H29N3O3/c1-18(2,3)24-17(22)21-11-9-20(10-12-21)16(13-19)14-5-7-15(23-4)8-6-14/h5-8,16H,9-13,19H2,1-4H3
InChIKeyVIWMGCPANBKRQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(N-Boc-piperazino)-2-(4-methoxyphenyl)ethylamine Overview


2-(N-Boc-piperazino)-2-(4-methoxyphenyl)ethylamine (CAS 444892-61-9), also named tert-butyl 4-[2-amino-1-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate, is a racemic heterocyclic building block featuring a tert-butoxycarbonyl (Boc)-protected piperazine ring, a primary ethylamine side chain, and a 4-methoxyphenyl group . It belongs to a widely used class of N-Boc-protected aryl-piperazinyl-ethylamine intermediates employed in parallel medicinal chemistry for the modular construction of CNS-active compounds, particularly those targeting serotonin and dopamine receptors . Vendors routinely supply this compound at purities of 95–98%, with batch-specific QC documentation (NMR, HPLC, GC) available upon request .

Boc-protected dual-amine building block for sequential chemoselective functionalization

4-Methoxyphenyl motif for CNS-targeted parallel medicinal chemistry and serotonin/dopamine receptor ligand libraries

Available at 95–98% purity with batch-specific QC (NMR, HPLC, GC)

Substitution Risks with Piperazine Analogs


Superficially, substituted N-Boc piperazine ethylamine building blocks appear interchangeable; however, the combination of the Boc-protected secondary amine with the electron-donating 4-methoxy substituent generates a distinct pharmacokinetic and reactivity profile that is not replicated by the unsubstituted, 4-chloro, or 4-fluoro analogs . In structure-activity relationship (SAR) campaigns, the 4-methoxy group increases electron density on the aromatic ring and modulates lipophilicity differently than halogen substituents, directly impacting target binding at serotonin 5-HT₁A/7 and dopamine D₂/D₃ receptors in ways that cannot be predicted from the chloro- or fluoro- congeners [1]. Procurement of a building block with the wrong para-substituent therefore risks not only divergent receptor selectivity but also different metabolic stability and off-target liability, necessitating a precise match between the substituent and the desired pharmacological profile.

Para-substituent mismatch

4-Chloro or 4-fluoro analogs differ in lipophilicity and electron density, which may shift target binding and metabolic stability profiles. Substitution cannot be assumed without SAR re-evaluation.

Unsubstituted phenyl limitation

The simpler 2-(N-Boc-piperazino)-2-phenylethylamine lacks the 4-methoxy group and may not confer the same 5-HT7/5-HT1A selectivity profile reported for related methoxy motifs.

Protecting group orthogonality

Unprotected or Cbz-protected analogs require additional protection/deprotection steps or hydrogenolysis conditions that may limit substrate scope. Direct replacement is not straightforward.

Quantitative Evidence vs. Closest Comparators


Higher Guaranteed Purity Compared to Halogen Analogs

Commercially, the 4-methoxy derivative is available at a guaranteed purity of 98% from Leyan, while the standard purity specification for the 4-chloro analog (CAS 444892-51-7) is 95% from Bidepharm and AKSci, and the 4-fluoro analog (CAS 1018297-04-5) is typically offered at 97% from Amatek Scientific . This measurable difference in minimum purity specification translates to fewer downstream purification steps when the methoxy building block is employed in multi-step library synthesis.

Purity Specification
Data to verify
98% (Leyan) vs. 95% (4-Cl analog), 97% (4-F analog)
Higher purity specification may reduce downstream intermediate purification.
Vendor-guaranteed values; independent QC verification recommended.
Chemical procurement Building block quality Purity specification

MW and Lipophilicity Differences vs. Halogen Congeners

The molecular weight of the 4-methoxy target compound is 335.44 g·mol⁻¹, intermediate between the 4-fluoro derivative (323.41 g·mol⁻¹) and the 4-chloro derivative (339.86 g·mol⁻¹) . Computed partition coefficients indicate that the 4-methoxy group (XLogP3-AA approximately 2.8 for related N-Boc piperazine templates) yields a distinct polarity window compared to the more lipophilic 4-chloro (calculated XLogP3-AA approximately 3.3) and less lipophilic 4-fluoro (approximately 2.5) analogs [1]. This places the methoxy compound in an optimal lipophilicity range for CNS drug candidates, where logP values between 2 and 4 are associated with favorable blood-brain barrier penetration.

MW & Lipophilicity
Class-level inference
MW 335.44, est. XLogP3-AA ~2.8; Δ ~0.3 vs. 4-F, ~0.5 vs. 4-Cl
Intermediate polarity window positions this building block for CNS lead optimization.
Computed properties; experimental logP/logD data recommended for final candidate selection.
Lipophilicity adjustment Lead optimization Physicochemical property

5-HT7 Selectivity Advantage Over Unsubstituted Phenyl

While the target compound itself is a protected intermediate, the deprotected 4-methoxyphenyl-piperazine motif has been characterized in receptor binding studies [1]. The compound 1-[2-(4-methoxyphenyl)phenyl]piperazine demonstrated a 5-HT7 receptor binding affinity (Kᵢ) of 2.6 nM with 183-fold selectivity over the 5-HT1A receptor (Kᵢ=476 nM). In contrast, the unsubstituted phenyl analog typically shows less pronounced 5-HT7/5-HT1A selectivity, often binding both receptors within a 10- to 50-fold window [2]. This demonstrates that the 4-methoxy substituent confers a measurable selectivity advantage that cannot be achieved with the simpler 2-(N-Boc-piperazino)-2-phenylethylamine building block.

5-HT7 Affinity (Motif)
Reported / class-level
Ki 2.6 nM, ~183-fold over 5-HT1A (related 4-methoxy ligand)
4-Methoxy motif associated with 5-HT7 selectivity; supports receptor probe design.
Binding data from a deprotected analog; validate on final compounds from this building block.
Serotonin receptor 5-HT7 selectivity CNS SAR

Boc Orthogonality Advantage Over Cbz and Unprotected Analogs

The Boc group on the piperazine ring is cleaved under acidic conditions (TFA/DCM or 4M HCl/dioxane), while the primary ethylamine remains available for chemoselective transformation (reductive amination, sulfonylation, amide coupling) . This orthogonality is lost with the unprotected 2-(piperazin-1-yl)-2-(4-methoxyphenyl)ethylamine analog (CAS 20529-26-4), which requires additional protection steps before selective functionalization . In reported synthetic procedures, Boc deprotection of N-Boc piperazine intermediates proceeds routinely in >90% yield under standard TFA conditions, whereas Cbz-protected analogs require hydrogenolysis incompatible with reducible functional groups, limiting their scope in complex molecule construction [1].

Boc Orthogonality
Class-level inference
Acid-labile (TFA), >90% deprotection yield; primary amine remains free
Supports orthogonal deprotection without protecting group manipulation on the primary amine.
Cbz analogs require hydrogenolysis, limiting functional group tolerance.
Protecting group strategy Orthogonal deprotection Combinatorial chemistry

Applications in CNS Drug Discovery and Chemical Development


5-HT7 Arylpiperazine Library Synthesis for PET Tracers

The deprotected 4-methoxyphenyl-piperazine motif demonstrates Kᵢ=2.6 nM at 5-HT7 with 183-fold selectivity over 5-HT1A, making this Boc-protected building block an ideal starting material for the modular construction of high-affinity 5-HT7 radioligands via sequential chemoselective amine elaboration [1]. The Boc group allows the piperazine nitrogen to be unmasked selectively after the ethylamine side chain has been functionalized, enabling convergent library synthesis.

FAAH and BTK Inhibitor Assembly with 4-Methoxyphenyl Motif

Patents disclosing alkylated piperazine inhibitors of fatty acid amide hydrolase (FAAH) and Bruton's tyrosine kinase (BTK) specify aryl-piperazine intermediates that can be constructed from this building block by sequential reductive amination of the primary ethylamine followed by Boc deprotection and coupling with carboxylic acid or sulfonyl chloride capping groups [2]. The 98% purity available from select vendors minimizes the need for intermediate purification between these two steps.

Lipophilicity Tuning for Metabolic Stability

When a lead compound containing a 4-chlorophenyl-piperazine motif exhibits excessive lipophilicity (logP > 4) and associated metabolic liabilities (CYP3A4 induction, phospholipidosis risk), the 4-methoxy analog provides a direct replacement with approximately 0.5 log-unit lower computed XLogP3-AA, potentially improving metabolic stability while retaining target engagement at CNS receptors [3]. This substitution can be introduced at the building-block level rather than requiring late-stage analog synthesis.

Supplier Quality Benchmarking for GMP Production

Multiple commercial suppliers offer this compound with documented purity ranging from 95% to 98% with full analytical characterization (NMR, HPLC, GC) . For CROs and medicinal chemistry centers establishing preferred building-block catalogs, selecting the supplier offering the highest guaranteed purity (98%, Leyan) reduces the frequency of repurification and ensures consistency across multi-batch library synthesis campaigns.

Application
Selection Property
Validation Focus
5-HT7 receptor probe library synthesis
4-Methoxyphenyl-piperazine motif
5-HT7/5-HT1A selectivity review
FAAH / BTK inhibitor intermediate assembly
Boc-protected dual-amine scaffold
Sequential chemoselective functionalization
CNS lead lipophilicity tuning
Para-substituent XLogP3-AA positioning
ADME property screening
Building block supplier benchmarking
Guaranteed purity specification (95–98%)
Lot-to-lot consistency and QC documentation
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